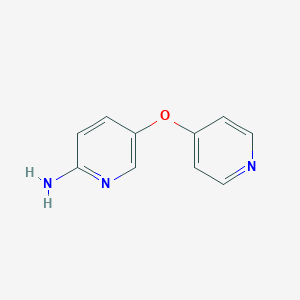

5-(Pyridin-4-yloxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-pyridin-4-yloxypyridin-2-amine |

InChI |

InChI=1S/C10H9N3O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H2,11,13) |

InChI Key |

IIUQKQKJGHCOOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1OC2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution to Form Pyridin-4-yloxy Linkage

A common approach to introduce the pyridin-4-yloxy moiety involves nucleophilic aromatic substitution (SNAr) reactions where a hydroxyl or amino group on a pyridine ring displaces a suitable leaving group (often a halogen such as fluorine) on another pyridine derivative. This step forms the ether linkage critical to this compound.

Hydrazination and Reduction Steps

According to a patented method for preparing 2-aminopyridine derivatives, the synthesis can start from 3-substituted-2,5,6-trifluoropyridine reacting with hydrazine monohydrate to yield 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates. These intermediates undergo catalytic hydrogenation using Raney nickel in a C1–C4 alkyl alcohol solvent (e.g., ethanol or methanol) to reduce the hydrazino group to an amino group, forming the target 2-aminopyridine derivatives. The reaction conditions are mild, typically 10 to 35 °C for 10 to 30 hours, optimizing purity and yield.

Dehydrazination and Repetition for Specific Substitution Patterns

For compounds requiring substitution at the 5-position, a dehydrazination step is employed using 10% aqueous copper sulfate in aqueous acetic acid to remove the hydrazino group, followed by repeated hydrazination and reduction steps to install the desired substituents. This sequence allows precise control over substitution patterns on the pyridine rings, critical for synthesizing this compound derivatives.

Solvent and Catalyst Considerations

- Solvents: C1–C4 alkyl alcohols such as methanol, ethanol, n-propanol, and isopropanol are preferred due to their ability to dissolve reactants and compatibility with Raney nickel catalysts.

- Catalyst: Raney nickel is used in amounts ranging from 2 to 15 equivalents relative to the substrate to facilitate hydrogenation effectively.

Reaction Conditions Summary

| Step | Temperature (°C) | Time (hours) | Catalyst/Agent | Solvent | Notes |

|---|---|---|---|---|---|

| Hydrazination (Step i) | Ambient (15–25) | 10–24 | Hydrazine monohydrate | Alkyl alcohol (3–7 eq) | Formation of hydrazino intermediate |

| Reduction (Step ii-a) | 10–35 | 10–30 | Raney nickel (5–12 eq) | Alkyl alcohol (20–30 eq) | Reduction to amino derivative |

| Dehydrazination (Step ii-b-1) | −10 to 60 | 12–40 | 10% CuSO4 in AcOH | Acetic acid/water | Removal of hydrazino group |

| Repetition of Hydrazination and Reduction (Steps ii-b-2 & ii-b-3) | Ambient | 10–30 | As above | As above | To install substitution at specific positions |

Research Outcomes and Analytical Data

The described methods yield highly pure 2-aminopyridine derivatives, including this compound, under mild reaction conditions with good control over substitution patterns. The use of Raney nickel catalyzed hydrogenation provides efficient reduction of hydrazino intermediates, avoiding harsh conditions typical in traditional amination methods.

Purity and Yield

- The mild conditions reduce side reactions and degradation, improving the purity of the final compound.

- Reaction times and temperatures are optimized to balance conversion and selectivity.

Solvent and Catalyst Efficiency

- Alcohol solvents in moderate excess ensure good solubility and catalyst activity.

- Raney nickel catalyst loading is critical for efficient reduction without over-reduction or catalyst poisoning.

Advantages over Traditional Methods

| Aspect | Traditional Amination Methods | Current Patented Method |

|---|---|---|

| Temperature and Pressure | High temperature and pressure required | Mild conditions (10–35 °C, atmospheric pressure) |

| Purity of Product | Often low due to side reactions | High purity due to controlled reaction steps |

| Safety and Handling | Use of aqueous ammonia under harsh conditions | Use of hydrazine and Raney nickel under mild conditions |

| Reaction Time | Variable, often prolonged | Controlled, typically 10–30 hours per step |

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yloxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.

Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Various amine derivatives.

Substitution: Cyano and other substituted pyridine derivatives

Scientific Research Applications

5-(Pyridin-4-yloxy)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a mitochondrial complex I electron transport inhibitor, which could be useful in developing new fungicides and other pharmaceuticals.

Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic properties.

Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yloxy)pyridin-2-amine involves its interaction with mitochondrial complex I, inhibiting electron transport. This inhibition disrupts the production of ATP, leading to cellular energy deficits and potential cell death. This mechanism is particularly useful in developing fungicides and other antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Substituent Effects

The pyridin-2-amine core is shared among many derivatives, but substituents at positions 4, 5, or 6 significantly alter biological activity and physicochemical properties. Key analogues include:

Key Observations :

- Pyridin-4-yloxy vs. Pyridin-2-yloxy : HNPC-A9229’s pyridin-2-yloxy group enhances fungicidal activity (EC50: 0.16 mg/L vs. Puccinia sorghi), suggesting positional isomerism impacts target binding .

- Aromatic vs. Heterocyclic Substituents : Compounds like 1b (oxadiazole) and Crizotinib (piperidinyl-pyrazole) demonstrate that bulky substituents improve selectivity for enzymes or receptors .

Table 1: Activity Profiles of Selected Analogues

Comparative Insights :

- Antimicrobial vs. Anticancer Activity : The oxadiazole-linked 1b shows narrow-spectrum antibacterial activity, while Crizotinib and Pexidartinib target specific kinases in cancer pathways, reflecting substituent-driven target specificity .

- Agrochemical vs. Pharmaceutical Use : HNPC-A9229’s low EC50 (0.16 mg/L) against fungi highlights the pyridin-2-yloxy group’s role in agrochemical potency, contrasting with pharmaceutical analogues’ nM-range IC50 values .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyridin-4-yloxy)pyridin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives under controlled conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution are common. Reaction optimization requires precise temperature control (e.g., 90–150°C), inert atmospheres, and catalysts like Pd(PPh₃)₄. Monitoring via thin-layer chromatography (TLC) and adjusting reaction times (1–24 hours) ensures high yields and purity .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural confirmation, particularly for verifying pyridinyloxy and amine groups. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) validates molecular weight. Purity is assessed via HPLC or TLC with UV visualization. For complex mixtures, X-ray crystallography may resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution at the pyridine rings. For instance:

- Introduce electron-withdrawing/donating groups (e.g., -F, -CH₃) to probe electronic effects.

- Vary the linker between pyridine rings (e.g., oxygen, sulfur) to assess steric and electronic impacts.

Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (e.g., AutoDock Vina) can correlate structural modifications with activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). To address this:

- Standardize assay protocols (e.g., consistent cell lines, buffer systems).

- Perform dose-response curves to compare potency (IC₅₀/EC₅₀ values).

- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity trends .

Q. How can computational modeling predict the reactivity or binding interactions of this compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in reactions. Molecular dynamics (MD) simulations model ligand-protein interactions, focusing on hydrogen bonding with pyridine N-atoms or π-π stacking with aromatic residues. Tools like Schrödinger Suite or Gaussian 09 are commonly used .

Q. What methods optimize catalytic systems for large-scale synthesis of this compound?

- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) under varying solvents (DMF, toluene) and temperatures. Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Green chemistry principles (e.g., aqueous conditions, recyclable catalysts) improve sustainability .

Q. How to design stability studies for this compound under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.